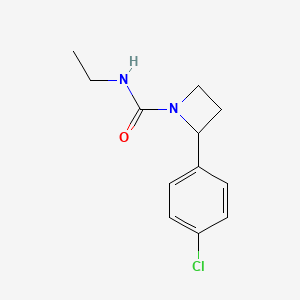
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide, also known as A-366, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of azetidine carboxamides, which have been found to exhibit a range of biological activities.
科学的研究の応用
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been found to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a critical role in the regulation of gene expression. BET proteins have been implicated in the development and progression of various types of cancer, and 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been shown to inhibit their activity in vitro and in vivo.
In inflammation research, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in macrophages. This suggests that 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide may have potential as an anti-inflammatory agent.
In infectious disease research, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been found to inhibit the replication of several viruses, including dengue virus, hepatitis C virus, and Zika virus. 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has also been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide involves the inhibition of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene transcription. 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been found to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. In cancer cells, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been shown to inhibit the expression of several oncogenes, including MYC and BCL2, leading to the inhibition of cell proliferation and induction of apoptosis. In macrophages, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to the inhibition of inflammation.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has several advantages for lab experiments, including high purity and high yield, well-defined mechanism of action, and broad-spectrum activity against various diseases. However, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide also has some limitations, including limited solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide, including optimization of synthesis method to improve yield and purity, development of more soluble analogs, and evaluation of its efficacy in animal models of disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide and its potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide in humans.
合成法
The synthesis of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide involves the reaction between 4-chlorobenzylamine and ethyl 2-oxoazetidine-1-carboxylate in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide. This synthesis method has been optimized to yield high purity and high yield of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-2-14-12(16)15-8-7-11(15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPJCAAUSYOGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)


![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)
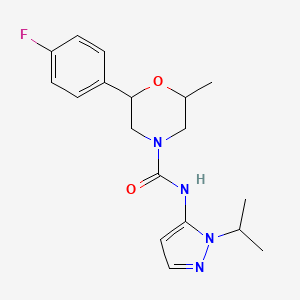
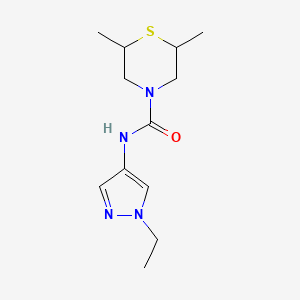
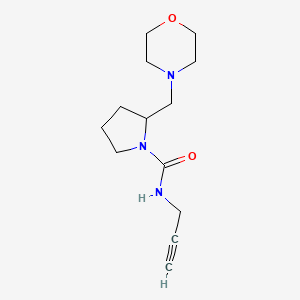
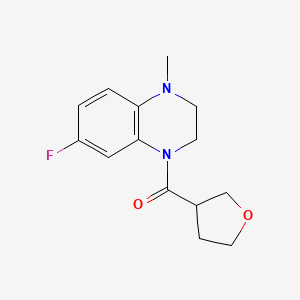

![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)